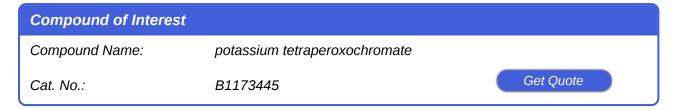


Application Notes and Protocols for Reactions Involving Potassium Tetraperoxochromate (K₃[Cr(O₂)₄])

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For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the experimental setup for reactions involving **potassium tetraperoxochromate** (K₃[Cr(O₂)₄]), a unique chromium(V) compound. Due to its hazardous nature, all procedures should be conducted with strict adherence to safety protocols in a well-equipped laboratory setting.

Introduction

Potassium tetraperoxochromate(V) is a red-brown, paramagnetic solid that serves as a rare example of chromium in the +5 oxidation state.[1] It is a potent oxidizing agent and is known to be a source of singlet oxygen.[1] Its high reactivity and potential for explosive decomposition necessitate careful handling and specialized experimental setups.

Safety Precautions

Extreme caution is advised when working with **potassium tetraperoxochromate**.

• Toxicity and Carcinogenicity: **Potassium tetraperoxochromate** is considered highly toxic and is likely a carcinogen, similar to other hexavalent chromium compounds.[2] Avoid inhalation of dust and any direct contact with skin.[2]



- Explosive Hazard: The solid compound is sensitive to shock and friction and can explode
 violently upon heating.[3] Mixtures with reducing agents such as aluminum, sulfur, or red
 phosphorus are extremely sensitive and can detonate.[3] Even small quantities (as low as 10
 mg) can explode with a loud crack.[3]
- Corrosive Nature: The compound is a strong irritant and corrosive, causing a stinging sensation and bleaching of the skin upon contact, similar to concentrated hydrogen peroxide.
 [3]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as butyl rubber), and chemical safety goggles or a face shield.[4] Work should be performed in a chemical fume hood.

Synthesis of Potassium Tetraperoxochromate (K₃[Cr(O₂)₄])

The synthesis of **potassium tetraperoxochromate** is achieved through the reaction of a chromium(VI) source with hydrogen peroxide in a strongly alkaline solution at low temperatures.[5]

Reagents	Equipment
Potassium Dichromate (K ₂ Cr ₂ O ₇) or Potassium Chromate (K ₂ CrO ₄)	Beakers or Erlenmeyer flasks
Potassium Hydroxide (KOH)	Ice bath or refrigerator
Hydrogen Peroxide (H ₂ O ₂) (15-30% solution)	Glass stirring rod
Distilled Water	Filtration apparatus (e.g., Büchner funnel)
Ethanol (96%)	Watch glass or petri dish
Diethyl Ether (optional)	

This protocol is adapted from established laboratory procedures.[2]

Preparation of Alkaline Chromate Solution:

Methodological & Application





- In a beaker, dissolve 5.0 g of potassium dichromate and 5.0 g of potassium hydroxide in 20 mL of cold distilled water. Note that the dissolution of potassium hydroxide is exothermic.[2]
- The orange dichromate solution will turn yellow upon the formation of potassium chromate in the alkaline medium.[6]
- Cool the solution in an ice bath to at or below 0°C.[3]
- Preparation of Hydrogen Peroxide Solution:
 - Prepare a 15% hydrogen peroxide solution by mixing equal volumes of 30% hydrogen peroxide and distilled water.[2] It is crucial to use a diluted solution to control the exothermic reaction and prevent runaway decomposition.[2]
 - Cool the hydrogen peroxide solution in an ice bath.
- Reaction and Precipitation:
 - Slowly add the cold 15% hydrogen peroxide solution to the cold alkaline chromate solution with constant, gentle stirring.[3] The addition should be dropwise to maintain a low temperature.
 - The solution will change color from yellow to red-brown and finally to a dark brown,
 opaque mixture.[3]
 - Allow the reaction mixture to stand in the ice bath for at least 15 minutes to two hours to allow for the complete precipitation of the dark red-brown crystals of potassium tetraperoxochromate.[2][6]
- Isolation and Purification:
 - Carefully decant the supernatant liquid.[3]
 - Wash the crystals twice with small portions of ice-cold distilled water (approximately 7 mL each).[3]



- Subsequently, wash the crystals with cold 96% ethanol (2 x 7 mL).[3] An optional wash with diethyl ether can aid in drying.[3]
- Collect the crystals by vacuum filtration.
- Drying and Storage:
 - Spread the crystals on a watch glass or petri dish and allow them to air dry in a wellventilated area, away from heat and light.[3]
 - The dry solid can be stored indefinitely in a tightly sealed container in a dry and clean environment.[7]

Starting Material	Typical Yield	Reference
5.0 g Potassium Dichromate	~7.0 g (approx. 70%)	Benchchem
4.5 g Potassium Dichromate	8.73 g (97.6%)	YouTube

Characterization

Due to the compound's instability, characterization methods should be chosen and performed with care.

- Physical Properties: Dark brown crystalline solid, sparingly soluble in water, and insoluble in ethanol and diethyl ether.[3]
- Spectroscopic Data: While detailed IR and UV-Vis spectra for potassium
 tetraperoxochromate are not readily available in the cited literature, vibrational
 spectroscopy is a key tool for confirming the presence of the peroxo ligands. The O-O
 stretching and Cr-O stretching frequencies are characteristic.[5] Ligand Field Theory can be
 applied to interpret the electronic spectrum of this d¹ complex.[5]
- Thermal Analysis: The compound is thermally unstable and decomposes explosively upon heating, with decomposition reported to begin around 70°C.[1] Controlled thermal analysis (TGA/DTA) is hazardous and should only be attempted with extreme caution and specialized equipment.



Reactions Involving Potassium Tetraperoxochromate

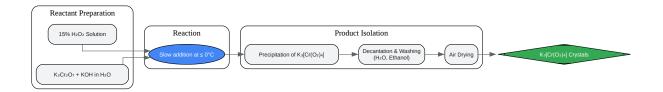
The primary application of **potassium tetraperoxochromate** is as a source of reactive oxygen species, particularly singlet oxygen.[1]

- In aqueous solutions, potassium tetraperoxochromate is sparingly soluble and slowly decomposes to produce oxygen.[7]
- Upon acidification, the [Cr(O₂)₄]³⁻ ion rapidly disproportionates to form the deep blue chromium(VI) oxide peroxide (CrO₅), which subsequently decomposes to chromium(III) and oxygen.[3][7]
- As a potent oxidizing agent, potassium tetraperoxochromate reacts vigorously with reducing agents.[2]
- Mixtures with substances like red phosphorus can be friction-sensitive and detonate.
- The decomposition of potassium tetraperoxochromate can be utilized as a chemical source of singlet oxygen for various applications in chemical synthesis and biological studies.[1][8]
- When added to aqueous media, it can also generate hydrogen peroxide, superoxide radicals, and hydroxyl radicals.[9]

Note: Detailed experimental protocols for the reaction of **potassium tetraperoxochromate** with specific organic substrates are not widely reported, likely due to its high and often non-selective reactivity and the associated safety hazards. Research in this area would require careful design of experiments to control the reaction conditions and ensure safety.

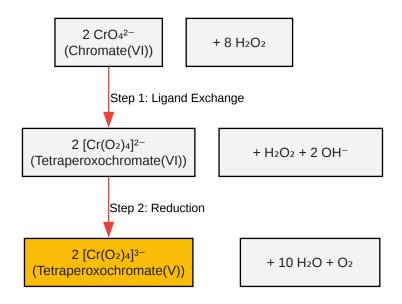
Diagrams





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Caption: Workflow for the synthesis of potassium tetraperoxochromate.



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Caption: Two-step reaction mechanism for the formation of $K_3[Cr(O_2)_4]$.

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